(2-Acetyl-4-methylphenyl) 3-methylbenzoate
Description
(2-Acetyl-4-methylphenyl) 3-methylbenzoate is an organic compound with the molecular formula C16H14O3 It is a derivative of benzoic acid and is characterized by the presence of an acetyl group and a methyl group attached to the phenyl ring
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-5-4-6-14(9-11)17(19)20-16-8-7-12(2)10-15(16)13(3)18/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLPLZYAHMFHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4-methylphenyl) 3-methylbenzoate typically involves the esterification of 2-acetyl-4-methylphenol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Acetyl-4-methylphenyl) 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-acetyl-4-methylbenzoic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-4-methylphenyl 3-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Acetyl-4-methylphenyl) 3-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester bonds. Its interactions with biological macromolecules can provide insights into enzyme specificity and mechanism.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Acetyl-4-methylphenyl) 3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylbenzoate
- 2-Acetyl-4-methylphenol
- 2-Hydroxy-5-methylacetophenone
Uniqueness
(2-Acetyl-4-methylphenyl) 3-methylbenzoate is unique due to the presence of both an acetyl group and a methyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
